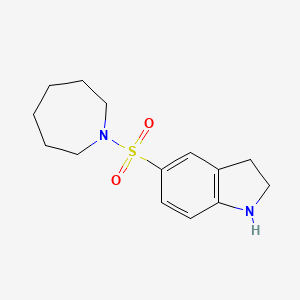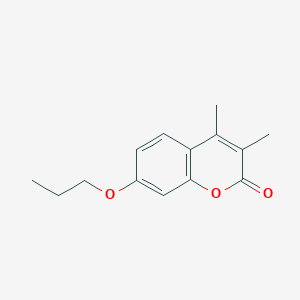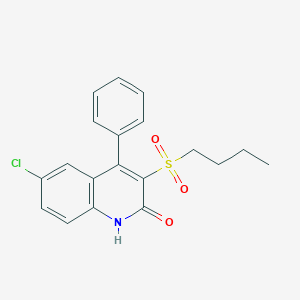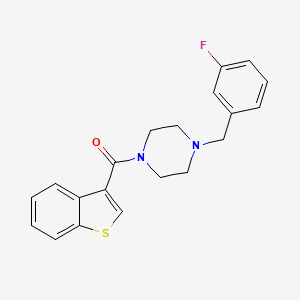![molecular formula C25H21BrN2O4 B4766248 N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B4766248.png)
N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple protein kinases involved in tumor cell growth and angiogenesis. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.
Wirkmechanismus
N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 43-9006 inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that regulates cell growth and differentiation. Inhibition of RAF kinase leads to downstream inhibition of the MAPK/ERK pathway, which results in decreased tumor cell proliferation and increased apoptosis. This compound 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. Inhibition of these receptors leads to decreased angiogenesis and reduced tumor growth.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits tumor cell proliferation and induces apoptosis through inhibition of the MAPK/ERK pathway. It also inhibits angiogenesis by blocking the activity of VEGFR and PDGFR. This compound 43-9006 has been found to reduce tumor growth and metastasis in preclinical models of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, melanoma, and colorectal cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of target kinases. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, this compound 43-9006 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate interpretation of results. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 43-9006. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. This compound 43-9006 has been shown to have synergistic effects when combined with other inhibitors of the MAPK/ERK pathway, such as MEK inhibitors. Another area of interest is the development of biomarkers that can predict response to this compound 43-9006 treatment. Several studies have identified potential biomarkers, such as mutations in the BRAF gene, that may be predictive of response to RAF kinase inhibitors. Finally, there is ongoing research on the use of this compound 43-9006 in other types of cancer, such as pancreatic cancer and non-small cell lung cancer.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 43-9006 has been extensively studied in preclinical and clinical trials for its anti-cancer properties. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases are involved in tumor cell growth, angiogenesis, and metastasis. This compound 43-9006 has been found to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4/c1-3-31-22-11-8-17(13-19(22)26)24(29)27-18-9-10-20(15(2)12-18)28-25(30)23-14-16-6-4-5-7-21(16)32-23/h4-14H,3H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYQIXJVBNEMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4766190.png)
![N-cyclopropyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4766207.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4766211.png)
![4-[3-(allyloxy)benzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766218.png)
![4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766223.png)
![1-(difluoromethyl)-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4766227.png)

![4-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4766251.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4766253.png)


![N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4766261.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4766263.png)